(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on cellular processes. It can serve as a probe to investigate specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Properties
Molecular Formula |
C17H13Cl2N3O |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H13Cl2N3O/c18-10-3-4-14-12(8-10)13-9-22(7-5-15(13)21-14)17(23)11-2-1-6-20-16(11)19/h1-4,6,8,21H,5,7,9H2 |
InChI Key |
LJTGVQMMQLZWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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